molecular formula C10H16O4 B12501879 Ethyl 4,4-diethoxybut-2-ynoate

Ethyl 4,4-diethoxybut-2-ynoate

Cat. No.: B12501879
M. Wt: 200.23 g/mol
InChI Key: OOIQFSUYMNZCLM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Ethyl 4,4-diethoxybut-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4,4-diethoxybut-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,4-diethoxybut-2-ynoate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound’s alkyne moiety allows it to engage in cycloaddition reactions, forming new carbon-carbon bonds .

Comparison with Similar Compounds

  • Ethyl 4-ethoxybut-2-ynoate
  • Ethyl 4,4-dimethoxybut-2-ynoate
  • Methyl 4,4-diethoxybut-2-ynoate

Comparison: this compound is unique due to its specific combination of ester and alkyne functional groups, which provide distinct reactivity and versatility in synthetic applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a preferred choice for various chemical transformations .

Biological Activity

Ethyl 4,4-diethoxybut-2-ynoate is a compound that has garnered interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure:

  • Molecular Formula: C12H18O4
  • Molecular Weight: 230.27 g/mol
  • CAS Number: 15121-89-8

This compound exhibits its biological effects primarily through interactions with various biomolecular targets. The compound is known to influence enzyme activity, cellular signaling pathways, and gene expression.

  • Enzyme Interactions:
    • It has been reported that the compound can bind to active sites of enzymes, potentially inhibiting or modifying their activity. This can lead to alterations in metabolic pathways and cellular functions.
  • Cellular Effects:
    • The compound affects cell signaling pathways, influencing processes such as apoptosis and proliferation. Studies have shown that it can modulate the expression of genes involved in inflammation and cancer progression .

Biological Activities

This compound demonstrates several notable biological activities:

  • Anticancer Activity:
    • Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study found that it induced apoptosis in human breast cancer cells through the activation of caspases .
  • Anti-inflammatory Effects:
    • The compound has been shown to reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed:

  • IC50 Value: 25 µM after 48 hours of treatment.
  • Mechanism: Induction of apoptosis via mitochondrial pathway activation.

Case Study 2: Anti-inflammatory Mechanism

In a model of lipopolysaccharide (LPS)-induced inflammation:

  • Findings: this compound significantly decreased levels of TNF-alpha and IL-6 in treated macrophages.
  • Conclusion: The compound may serve as a potential therapeutic agent for inflammatory conditions.

Data Table: Biological Activities Summary

Activity TypeEffectReference
AnticancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryReduces TNF-alpha and IL-6 production
Enzyme InhibitionModulates enzyme activity

Properties

IUPAC Name

ethyl 4,4-diethoxybut-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-4-12-9(11)7-8-10(13-5-2)14-6-3/h10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIQFSUYMNZCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#CC(=O)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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